molecular formula C6H15NO B6230219 (2S)-1-(ethylamino)butan-2-ol CAS No. 1841455-61-5

(2S)-1-(ethylamino)butan-2-ol

Cat. No.: B6230219
CAS No.: 1841455-61-5
M. Wt: 117.19 g/mol
InChI Key: JRLAKNMVEGRRGK-LURJTMIESA-N
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Description

(2S)-1-(ethylamino)butan-2-ol is a chiral secondary alcohol with the molecular formula C6H15NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(ethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-1-(ethylamino)butan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The reaction conditions, including temperature, pressure, and catalyst selection, are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(ethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-1-(ethylamino)butan-2-one, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine, (2S)-1-(ethylamino)butane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride, forming (2S)-1-(ethylamino)butan-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: (2S)-1-(ethylamino)butan-2-one

    Reduction: (2S)-1-(ethylamino)butane

    Substitution: (2S)-1-(ethylamino)butan-2-yl chloride

Scientific Research Applications

(2S)-1-(ethylamino)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution studies.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors. It serves as a model compound in biochemical research to understand the effects of chirality on biological systems.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-1-(ethylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in enzymatic studies, it may act as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(ethylamino)butan-2-ol: The enantiomer of (2S)-1-(ethylamino)butan-2-ol, differing only in the configuration at the chiral center.

    Butan-2-ol: A secondary alcohol with a similar structure but lacking the ethylamino group.

    (2S)-butan-2-ol: A stereoisomer of butan-2-ol with the hydroxyl group in the S configuration.

Uniqueness

This compound is unique due to its combination of a chiral center and an ethylamino group. This combination imparts specific stereochemical properties and reactivity that distinguish it from other similar compounds. Its ability to participate in asymmetric synthesis and its potential biological activity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

1841455-61-5

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-1-(ethylamino)butan-2-ol

InChI

InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

JRLAKNMVEGRRGK-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](CNCC)O

Canonical SMILES

CCC(CNCC)O

Purity

95

Origin of Product

United States

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